Astra 2167
Description
Astra 2167 is a synthetic organic compound categorized as a 1,3-bifunctional nucleophilic allylation reagent, primarily utilized in advanced organic synthesis for constructing complex molecular architectures. Its development, reported in Synthesis (2021), highlights its role in facilitating stereoselective C–C bond formation, particularly in pharmaceutical and materials science applications . The compound’s bifunctional nature allows simultaneous activation of allylic electrophiles and nucleophiles, enabling efficient one-pot transformations. Key structural features include a reactive allyl-metal core (e.g., allylboron or allylsilicon) paired with a stabilizing ligand system, which enhances both stability and reactivity under mild conditions .
Properties
CAS No. |
76847-48-8 |
|---|---|
Molecular Formula |
C41H45NO9S |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S.C9H8O4/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);2-5H,1H3,(H,11,12)/t18-,22+;;/m1../s1 |
InChI Key |
WUAHRRMVXNYIGP-VGHSCWAPSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Synonyms |
aspirin - dextropropoxyphene aspirin, dextropropoxyphene drug combination Astra 2167 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Astra 2167 belongs to a class of allylation reagents designed to overcome limitations in traditional methods (e.g., stoichiometric metal waste, harsh reaction conditions). Below is a comparative analysis with two structurally and functionally related compounds: Compound X (Allylboronic Acid Pinacol Ester) and Compound Y (Trimethylallylsilane) .
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity and Conditions :
- This compound outperforms Compound X and Y in catalytic efficiency, achieving full conversion in <2 hours at room temperature, whereas Compound X requires heating (50°C) and Compound Y necessitates prolonged reaction times (>12 hours) .
- The chiral ligand in this compound enables enantioselectivity (>95% ee), a critical advantage for pharmaceutical synthesis, absent in Compound Y .
Scalability and Waste :
- Compound X generates stoichiometric boronate byproducts, complicating purification. This compound’s ligand system minimizes byproduct formation, aligning with green chemistry principles .
Q & A
Basic: How to design a reproducible experimental protocol for studying Astra 2167's biochemical properties?
Answer:
Reproducibility begins with meticulous documentation of experimental conditions, including reagent purity (e.g., this compound synthesis batch details), instrumentation calibration, and environmental controls (temperature, pH). Follow guidelines for reporting methods:
- Step 1: Reference established protocols for similar compounds, adapting parameters to this compound’s unique properties .
- Step 2: Include negative controls and triplicate trials to account for variability.
- Step 3: Deposit raw data (e.g., spectroscopy readings, chromatograms) in supplementary materials with metadata annotations .
Basic: What methodological considerations are essential when conducting a literature review on this compound?
Answer:
- Search Strategy: Use Boolean operators (e.g., "this compound AND pharmacokinetics") across databases like PubMed and SciFinder, prioritizing primary sources .
- Critical Evaluation: Assess study validity by checking for peer review, sample sizes, and conflict-of-interest disclosures. Exclude non-peer-reviewed platforms (e.g., ) .
- Synthesis: Tabulate conflicting findings (e.g., bioavailability discrepancies) to identify research gaps.
| Key Parameter | Study A | Study B | Conflict Resolution |
|---|---|---|---|
| Solubility (mg/mL) | 12.3 ± 0.5 | 9.8 ± 0.3 | Re-evaluate pH conditions |
Advanced: How to resolve contradictions between experimental data and existing theoretical models of this compound?
Answer:
- Root-Cause Analysis: Compare experimental conditions (e.g., solvent polarity, temperature) with theoretical assumptions. Use error-propagation calculations to quantify uncertainty .
- Validation: Employ orthogonal techniques (e.g., NMR alongside mass spectrometry) to confirm structural data.
- Model Refinement: Integrate discrepancies into revised computational models, testing predictive accuracy via sensitivity analysis .
Advanced: What strategies ensure data integrity when collaborating on this compound research across multiple institutions?
Answer:
- Standardization: Adopt shared data formats (e.g., ISA-Tab for metadata) and version-control systems (e.g., Git) .
- Ethical Oversight: Establish data-sharing agreements to prevent withholding; 19.8% of researchers delay publication due to IP concerns, requiring transparent governance .
- Audit Trails: Log all data modifications with timestamps and contributor IDs .
Basic: What are the best practices for documenting experimental procedures involving this compound to ensure replicability?
Answer:
- Detail Depth: Specify equipment models (e.g., "HPLC: Agilent 1260 Infinity II"), reaction times, and failure conditions .
- Supplementary Files: Include step-by-step videos or annotated spectra in supplementary materials, hyperlinked in the main text .
Advanced: How to address potential biases in data collection methods when analyzing this compound's pharmacological effects?
Answer:
- Blinding: Implement double-blind trials for in vivo studies to reduce observer bias.
- Randomization: Use stratified sampling to distribute confounding variables (e.g., animal weight, age) evenly .
- Bias Metrics: Apply statistical tests (e.g., Cohen’s κ) to assess inter-rater reliability in qualitative assays .
Basic: What statistical approaches are recommended for initial data analysis of this compound's in vitro assays?
Answer:
- Descriptive Stats: Calculate mean ± SD for triplicate measurements.
- Outlier Detection: Use Grubbs’ test (α=0.05) to exclude anomalous data points.
- Dose-Response: Fit curves with nonlinear regression (e.g., Hill equation) .
Advanced: What ethical guidelines should govern the sharing of preliminary findings on this compound in multi-disciplinary teams?
Answer:
- Pre-Publication Agreements: Define authorship contributions early to avoid disputes; 8.9% of researchers refuse data sharing due to competition .
- Confidentiality: Use encrypted platforms for sensitive data and obtain NDAs for industry collaborations .
Basic: How to formulate a hypothesis-driven research question for investigating this compound's mechanism of action?
Answer:
- Framework: Use PICO (Population, Intervention, Comparison, Outcome):
Advanced: How to design a longitudinal study to assess this compound's long-term stability under varying environmental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
